REACTION_CXSMILES
|
[NH2:1][CH:2]([C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([O:16]C)=[O:15])=[CH:9][CH:8]=1)[C:3]([O:5]C)=[O:4]>Cl>[NH2:1][CH:2]([C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([OH:16])=[O:15])=[CH:9][CH:8]=1)[C:3]([OH:5])=[O:4]
|
Name
|
methyl α-amino-p-methoxycarbonylmethylphenylacetate
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
NC(C(=O)OC)C1=CC=C(C=C1)CC(=O)OC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling white needles
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers were extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layers were evaporated
|
Name
|
(RS)-α-amino-p-carboxymethylphenylacetic acid
|
Type
|
product
|
Smiles
|
NC(C(=O)O)C1=CC=C(C=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.45 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |